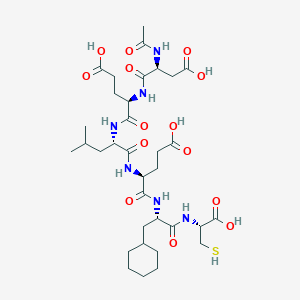

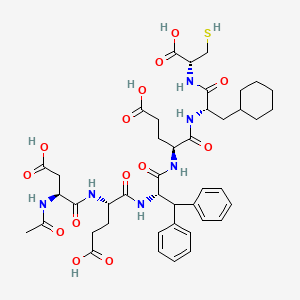

AcAsp-D-Glu-Leu-Glu-Cha-Cys

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

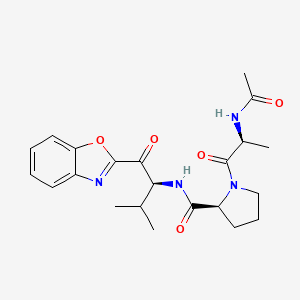

AcAsp-D-Glu-Leu-Glu-Cha-Cys es un compuesto peptídico sintético conocido por sus posibles aplicaciones terapéuticas. Este compuesto está formado por una secuencia de aminoácidos: ácido aspártico acetilado, ácido D-glutámico, leucina, ácido glutámico, ciclohexilalanina y cisteína. Se ha estudiado por sus efectos inhibitorios sobre proteasas específicas, lo que lo convierte en un candidato para aplicaciones antivirales y otras terapéuticas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de AcAsp-D-Glu-Leu-Glu-Cha-Cys normalmente implica la síntesis de péptidos en fase sólida (SPPS). Este método permite la adición secuencial de aminoácidos protegidos a una cadena peptídica creciente anclada a una resina sólida. El proceso incluye:

Acoplamiento: Cada aminoácido se acopla a la cadena creciente utilizando agentes activadores como HBTU o DIC.

Desprotección: Los grupos protectores de los aminoácidos se eliminan mediante reactivos como TFA (ácido trifluoroacético).

Métodos de producción industrial

La producción industrial de this compound sigue principios similares pero a mayor escala. Los sintetizadores de péptidos automatizados se utilizan para aumentar la eficiencia y el rendimiento. El proceso se optimiza para garantizar una alta pureza y consistencia, lo que es crucial para las aplicaciones terapéuticas .

Análisis De Reacciones Químicas

Tipos de reacciones

AcAsp-D-Glu-Leu-Glu-Cha-Cys puede sufrir diversas reacciones químicas, entre ellas:

Oxidación: El residuo de cisteína puede formar enlaces disulfuro en condiciones oxidantes.

Reducción: Los enlaces disulfuro se pueden reducir a grupos tiol libres utilizando agentes reductores como DTT (ditiotreitol).

Sustitución: El péptido puede participar en reacciones de sustitución, particularmente en las cadenas laterales de los aminoácidos.

Reactivos y condiciones comunes

Oxidación: El peróxido de hidrógeno o el yodo se pueden utilizar para oxidar los residuos de cisteína.

Reducción: DTT o TCEP (tris(2-carboxietil)fosfina) son agentes reductores comunes.

Sustitución: Se pueden utilizar diversos nucleófilos dependiendo de la modificación deseada.

Productos principales

Péptidos unidos por disulfuro: Formados mediante la oxidación de los residuos de cisteína.

Péptidos modificados: Resultantes de reacciones de sustitución en cadenas laterales específicas de aminoácidos.

Aplicaciones Científicas De Investigación

AcAsp-D-Glu-Leu-Glu-Cha-Cys se ha explorado en varios campos de investigación científica:

Química: Utilizado como compuesto modelo para estudiar técnicas de síntesis y modificación de péptidos.

Biología: Investigado por su papel en la inhibición de proteasas específicas, que son enzimas que degradan las proteínas.

Mecanismo De Acción

El mecanismo de acción de AcAsp-D-Glu-Leu-Glu-Cha-Cys implica su interacción con proteasas específicas. El compuesto se une al sitio activo de la proteasa, inhibiendo su actividad. Esta inhibición puede evitar que la proteasa procese proteínas virales, dificultando así la replicación viral. Los objetivos moleculares incluyen la proteasa NS3 del virus de la hepatitis C, y las vías implicadas están relacionadas con el procesamiento y la replicación de las proteínas virales .

Comparación Con Compuestos Similares

Compuestos similares

Ac-Asp-Glu-Dif-Glu-Cha-Cys: Otro péptido con una secuencia similar pero con diferentes sustituciones de aminoácidos.

Leu-Leu-Asp-Leu-Gly-Val-Pro: Conocido por sus efectos inhibitorios sobre la enzima convertidora de angiotensina (ECA) y la dipeptidil peptidasa IV (DPP-IV).

Unicidad

AcAsp-D-Glu-Leu-Glu-Cha-Cys es único debido a su secuencia específica y a la presencia de ciclohexilalanina, que le confiere propiedades estructurales y funcionales distintas. Su capacidad para inhibir la proteasa NS3 del virus de la hepatitis C lo diferencia de otros péptidos con secuencias similares .

Propiedades

Fórmula molecular |

C34H54N6O14S |

|---|---|

Peso molecular |

802.9 g/mol |

Nombre IUPAC |

(4S)-4-[[(2S)-2-[[(2R)-2-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-3-cyclohexyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C34H54N6O14S/c1-17(2)13-22(38-29(48)20(9-11-26(42)43)37-33(52)24(15-28(46)47)35-18(3)41)31(50)36-21(10-12-27(44)45)30(49)39-23(14-19-7-5-4-6-8-19)32(51)40-25(16-55)34(53)54/h17,19-25,55H,4-16H2,1-3H3,(H,35,41)(H,36,50)(H,37,52)(H,38,48)(H,39,49)(H,40,51)(H,42,43)(H,44,45)(H,46,47)(H,53,54)/t20-,21+,22+,23+,24+,25+/m1/s1 |

Clave InChI |

SYHFABLPDKKGNQ-RFXJPFPRSA-N |

SMILES isomérico |

CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1CCCCC1)C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)C |

SMILES canónico |

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1CCCCC1)C(=O)NC(CS)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-O-[2-(Phenylol-1-yloxy)ethyl]berberine bromide](/img/structure/B10846098.png)

![9-O-[3-(4-Bromo-phenoxyl)butyl]-berberine bromide](/img/structure/B10846101.png)

![9-O-[4-(Phenylol-1-yloxy)butyl]berberine bromide](/img/structure/B10846121.png)

![9-O-[5-(Phenylol-1-yloxy)pentyl]berberine bromide](/img/structure/B10846125.png)

![1-(4-(4-(2-tert-butyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)butyl)-3,4-dihydro-1H-benzo[b]azepine-2,5-dione](/img/structure/B10846129.png)

![4-[2-Amino-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]benzonitrile](/img/structure/B10846144.png)

![Ac-[CEHdFRWC]-NH2](/img/structure/B10846156.png)

![9-[2-(1-Phosphonopropan-2-yloxy)ethyl]guanine](/img/structure/B10846161.png)

![Ac-[CFWKFC]-NH2](/img/structure/B10846175.png)